Glu-Tyr

Description

Classification and Structural Context within Dipeptides

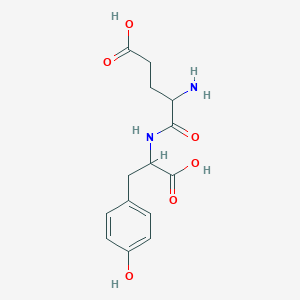

Alpha-Glutamyltyrosine, as its name suggests, is a dipeptide. hmdb.cacontaminantdb.cacymitquimica.comebi.ac.ukebi.ac.uk This classification places it in a class of organic compounds composed of exactly two amino acid units, in this case, L-glutamic acid and L-tyrosine, joined by a peptide bond. contaminantdb.cacymitquimica.comebi.ac.uk The "alpha" designation indicates that the peptide bond is formed between the alpha-carboxyl group of the glutamic acid residue and the alpha-amino group of the tyrosine residue.

Structurally, alpha-Glutamyltyrosine possesses functional groups from its constituent amino acids, including carboxyl and amino groups, which allow it to form hydrogen bonds and impart solubility in water. cymitquimica.com Its chemical formula is C14H18N2O6, and it has an average molecular mass of 310.306 g/mol . contaminantdb.caebi.ac.uk

Significance in Amino Acid Metabolism and Peptide Homeostasis

Alpha-Glutamyltyrosine plays a role as an intermediate in amino acid metabolism. It is recognized as an incomplete breakdown product of protein digestion or catabolism. hmdb.casigmaaldrich.comhmdb.ca While many dipeptides are transient molecules on their way to further breakdown into individual amino acids, some, including alpha-Glutamyltyrosine, are being investigated for potential physiological or cell-signaling effects. hmdb.casigmaaldrich.comhmdb.ca

Its presence is linked to the gamma-glutamyl cycle, a key pathway for glutathione (B108866) synthesis and degradation. aging-us.com The enzyme γ-glutamyltransferase (GGT) catalyzes the transfer of a γ-glutamyl moiety from compounds like glutathione to amino acids, forming γ-glutamyl peptides. researchgate.netnih.gov While alpha-Glutamyltyrosine has an alpha-linkage, its metabolism is intertwined with the broader dynamics of glutamyl peptides. For instance, studies have shown that human erythrocytes, which are largely impermeable to free glutamate (B1630785), can take in glutamyl-peptides to supply the glutamate required for glutathione synthesis. nih.gov This highlights the role of such peptides in maintaining amino acid homeostasis within cells.

Overview of Research Trajectories and Academic Relevance

Research into alpha-Glutamyltyrosine has evolved from its basic identification to investigations into its potential as a biomarker and its role in various physiological and pathological states. Early research focused on its synthesis and basic biochemical properties. researchgate.net More recent studies, employing advanced techniques like metabolomics, have identified alpha-Glutamyltyrosine in various biological contexts and linked its levels to specific health conditions.

Mendelian randomization studies have explored the causal relationships between serum levels of alpha-glutamyltyrosine and various diseases. For example, it has been investigated in the context of sepsis, where it is noted for its high antioxidant properties that may ameliorate oxidative stress. researchgate.netnih.gov Other research has pointed to potential associations with coronary heart disease and pre-eclampsia. frontiersin.orgviamedica.pl Furthermore, studies have found correlations between alpha-glutamyltyrosine levels and leukocyte telomere length, a marker of biological aging, suggesting a link to oxidative stress. aging-us.com Its presence has also been noted in studies on metabolic syndrome in individuals with HIV and in relation to pancreatic cancer risk. aging-us.commedrxiv.orgsci-hub.se

Structure

3D Structure

Properties

CAS No. |

3422-39-7 |

|---|---|

Molecular Formula |

C14H18N2O6 |

Molecular Weight |

310.30 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18N2O6/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)/t10-,11-/m0/s1 |

InChI Key |

YSWHPLCDIMUKFE-QWRGUYRKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

Other CAS No. |

3422-39-7 |

physical_description |

Solid |

sequence |

EY |

Origin of Product |

United States |

Biosynthesis and Enzymatic Mechanisms of Formation

Substrate Specificity and Precursor Utilization

The synthesis of glutamyl-peptides is fundamentally dependent on the availability of a γ-glutamyl donor and an acceptor molecule. The specificity of the enzymes involved dictates which precursors can be effectively utilized.

The formation of γ-Glutamyltyrosine primarily involves the use of L-Glutamine as the donor of the γ-glutamyl group and L-Tyrosine as the acceptor. L-glutamine is a well-established γ-glutamyl donor for reactions catalyzed by γ-glutamyl transpeptidase. nih.gov Research has demonstrated that enzymes like L-glutaminase can facilitate the synthesis of γ-glutamyl peptides by transferring the γ-glutamyl moiety from glutamine to various amino acid acceptors. acs.org A notable study successfully synthesized γ-Glu-Tyr by using L-glutaminase with L-glutamine as the donor and tyrosine-rich particulates as the acceptor substrate. acs.org This confirms the direct role of these two amino acids in the enzymatic synthesis of the dipeptide.

Enzymatic Catalysis and Transpeptidation Reactions

The covalent linkage between the gamma-carboxyl group of a glutamyl residue and the amino group of tyrosine is forged through enzymatic catalysis. This process, known as transpeptidation, is mediated by specific transferase enzymes.

Gamma-Glutamyltranspeptidase (GGT) is a key enzyme that catalyzes the transfer of the γ-glutamyl moiety from donor molecules, such as glutathione (B108866) and glutamine, to acceptor substrates like amino acids and small peptides. frontiersin.orgmdpi.com The reaction proceeds through a two-step mechanism:

Acylation : The donor substrate provides its γ-glutamyl group to a nucleophilic residue (specifically, a threonine) in the active site of the GGT enzyme, forming a covalent γ-glutamyl-enzyme intermediate. frontiersin.orgmdpi.com

Deacylation : The γ-glutamyl moiety is then transferred from the enzyme to an acceptor substrate. frontiersin.org If the acceptor is an amino acid like L-Tyrosine, a new γ-glutamyl peptide is formed. If the acceptor is water, the reaction results in hydrolysis, producing glutamate (B1630785). frontiersin.orgnih.gov

GGT is known to react with a variety of amino acids as acceptors, facilitating the synthesis of numerous γ-glutamyl compounds. mdpi.com

Table 1: Mechanism of Gamma-Glutamyltranspeptidase (GGT)

| Step | Description | Reactants | Products |

| Acylation | The γ-glutamyl group from a donor (e.g., Glutamine) is transferred to the enzyme's active site. | GGT, γ-Glutamyl Donor | γ-Glutamyl-GGT intermediate, Donor remnant |

| Deacylation (Transpeptidation) | The γ-glutamyl group is transferred from the enzyme to an acceptor amino acid (e.g., L-Tyrosine). | γ-Glutamyl-GGT intermediate, Acceptor Amino Acid | γ-Glutamyl-Amino Acid, Free GGT |

| Deacylation (Hydrolysis) | The γ-glutamyl group is transferred from the enzyme to water. | γ-Glutamyl-GGT intermediate, Water | Glutamate, Free GGT |

While L-Glutaminase is primarily recognized for its hydrolytic activity (converting L-glutamine into L-glutamic acid and ammonia), it also possesses significant transpeptidation capabilities. acs.orgoup.com Certain glutaminases, such as the one from Bacillus amyloliquefaciens, can efficiently catalyze the transfer of the γ-glutamyl group from L-glutamine to various amino acids or peptides. oup.comnih.gov

This synthetic reaction also follows a two-step process similar to that of GGT, involving the formation of a γ-glutamyl-enzyme intermediate before the transfer to an acceptor. nih.gov This dual functionality enables L-glutaminase to be a potent biocatalyst for producing various γ-glutamyl peptides, including γ-Glutamyltyrosine. acs.orgnih.gov

Table 2: Research Findings on Enzymatic Synthesis of γ-Glutamyl Peptides

| Enzyme | Source Organism | γ-Glutamyl Donor | Acceptor(s) | Synthesized Product(s) |

| L-Glutaminase | Bacillus amyloliquefaciens | L-Glutamine | L-Tryptophan | γ-Glutamyl-Tryptophan nih.gov |

| L-Glutaminase | Bacillus amyloliquefaciens | L-Glutamine | L-Methionine | γ-Glutamyl-Methionine oup.com |

| L-Glutaminase | Bacillus amyloliquefaciens | L-Glutamine | Tyrosine, Phenylalanine | γ-Glutamyl-Tyrosine, γ-Glutamyl-Phenylalanine acs.org |

| γ-Glutamyltranspeptidase | Escherichia coli | L-Glutamine | L-Valine | γ-Glutamyl-Valine acs.org |

Origin in Biological Processes

Beyond direct enzymatic synthesis from free amino acids, alpha-Glutamyltyrosine also emerges as an intermediate product of larger metabolic pathways, specifically the breakdown of proteins.

Alpha-Glutamyltyrosine is recognized as an incomplete breakdown product of protein digestion or protein catabolism. sigmaaldrich.com During these processes, large proteins are sequentially hydrolyzed into smaller polypeptides and eventually into their constituent amino acids by proteases and peptidases. wikipedia.orgjackwestin.com Dipeptides such as alpha-Glutamyltyrosine represent short-lived intermediates in this degradative cascade. sigmaaldrich.com They are typically subject to further proteolysis, which cleaves the peptide bond to release free glutamic acid and tyrosine, which can then be recycled for new protein synthesis or further catabolized for energy. wikipedia.org

De Novo Biosynthesis in Cellular Systems

The de novo biosynthesis of alpha-glutamyltyrosine within cellular systems is not as extensively characterized as that of other gamma-glutamyl peptides, such as glutathione (GSH). However, existing research points to two primary enzymatic pathways that can facilitate its formation. These pathways involve the enzymes gamma-glutamyltransferase (GGT) and, potentially, glutamate-cysteine ligase (GCL) exhibiting substrate promiscuity.

The principal mechanism for the synthesis of alpha-glutamyltyrosine is believed to be a transpeptidation reaction catalyzed by gamma-glutamyltransferase (GGT) nih.govwikipedia.org. GGT is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione, the most abundant intracellular thiol nih.govwikipedia.org. The canonical function of GGT involves the transfer of the gamma-glutamyl moiety from glutathione to an acceptor molecule, which can be an amino acid, a peptide, or water nih.govwikipedia.org. When tyrosine is available as an acceptor, GGT can catalyze the formation of alpha-glutamyltyrosine.

The general reaction is as follows:

Glutathione (γ-glutamyl-cysteinyl-glycine) + L-Tyrosine ⇌ α-L-Glutamyl-L-tyrosine + Cysteinyl-glycine

This reaction is part of the gamma-glutamyl cycle, which is involved in amino acid transport across the cell membrane and the synthesis and degradation of glutathione nih.gov. While the primary substrates for GGT are glutathione and other gamma-glutamyl compounds, its ability to utilize a wide range of amino acids as acceptors makes it a key enzyme in the formation of various gamma-glutamyl dipeptides, including alpha-glutamyltyrosine nih.govplos.org. Research has demonstrated the enzymatic synthesis of a γ-glutamyltyrosine derivative using γ-glutamyltranspeptidase from Escherichia coli, highlighting the capability of this enzyme class to produce this specific dipeptide nih.gov.

A second, less direct, potential pathway for the de novo synthesis of alpha-glutamyltyrosine involves the enzyme glutamate-cysteine ligase (GCL), the first and rate-limiting enzyme in the biosynthesis of glutathione wikipedia.orgnih.gov. GCL catalyzes the ATP-dependent ligation of the gamma-carboxyl group of glutamate to the amino group of cysteine, forming gamma-glutamylcysteine wikipedia.orgnih.gov.

The standard reaction catalyzed by GCL is:

L-Glutamate + L-Cysteine + ATP → γ-L-Glutamyl-L-cysteine + ADP + Pi

While GCL has a high specificity for cysteine, studies have shown that under conditions of cysteine limitation, the enzyme can exhibit a broader substrate specificity, ligating glutamate to other amino acids nih.govnih.gov. This non-canonical activity of GCL has been observed to produce various gamma-glutamyl dipeptides nih.gov. Although direct evidence for tyrosine serving as a substrate for GCL in cellular systems is not yet firmly established, the known promiscuity of the enzyme suggests that the formation of alpha-glutamyltyrosine through this pathway is plausible, particularly in cellular environments with fluctuating amino acid pools.

The following interactive table summarizes the key enzymes and their potential roles in the de novo biosynthesis of alpha-Glutamyltyrosine.

| Enzyme | Primary Function in Glutathione Metabolism | Potential Role in alpha-Glutamyltyrosine Biosynthesis | Substrates | Product |

| Gamma-Glutamyltransferase (GGT) | Catalyzes the transfer of the gamma-glutamyl moiety from glutathione to an acceptor molecule. | Directly catalyzes the formation of alpha-glutamyltyrosine via transpeptidation. | Glutathione (or other γ-glutamyl donors) and L-Tyrosine | alpha-Glutamyltyrosine |

| Glutamate-Cysteine Ligase (GCL) | Catalyzes the first and rate-limiting step in glutathione synthesis by ligating glutamate and cysteine. | Potentially catalyzes the direct ligation of glutamate and tyrosine under conditions of cysteine limitation due to substrate promiscuity. | L-Glutamate and L-Tyrosine (as an alternative substrate) | alpha-Glutamyltyrosine |

Detailed research into the specific kinetics and regulatory mechanisms governing the biosynthesis of alpha-glutamyltyrosine is ongoing. The relative contribution of each of these pathways to the cellular pool of alpha-glutamyltyrosine likely depends on the specific cell type, its metabolic state, and the availability of substrates such as glutathione and tyrosine.

Advanced Synthetic Methodologies and Chemical Synthesis

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic peptide synthesis (CEPS) integrates the specificity of enzymatic catalysts with the versatility of chemical synthesis, offering a green and efficient alternative to purely chemical methods. nih.gov This approach minimizes the need for complex protection and deprotection steps, reduces waste, and typically proceeds under mild, aqueous conditions, preventing racemization. nih.govresearchgate.net

A prominent chemo-enzymatic strategy for synthesizing γ-glutamyl dipeptides employs bacterial γ-glutamyltranspeptidases (GGTs). GGT (EC 2.3.2.2) is an enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as L-glutamine or glutathione (B108866), to an acceptor, which can be an amino acid or another peptide. nih.govfrontiersin.orgebi.ac.uk This process, known as transpeptidation, is highly specific for the formation of a γ-glutamyl linkage. nih.gov

The catalytic mechanism of GGT involves a two-step process:

Acylation : The γ-glutamyl donor binds to the enzyme, and its γ-glutamyl group is transferred to a nucleophilic residue in the enzyme's active site (specifically a threonine residue), forming a covalent γ-glutamyl-enzyme intermediate and releasing the donor's leaving group. nih.govfrontiersin.org

Deacylation : The γ-glutamyl moiety is then transferred from the enzyme to the amino group of an acceptor substrate, such as L-tyrosine, to form the final γ-glutamyl dipeptide. nih.govfrontiersin.org

This enzymatic reaction competes with hydrolysis, where water acts as the acceptor, leading to the formation of glutamic acid. researchgate.netmdpi.com However, reaction conditions, such as pH, substrate concentrations, and temperature, can be optimized to favor the transpeptidation reaction. nih.gov Research has demonstrated the successful synthesis of various γ-glutamyl peptides using GGTs from bacterial sources like Escherichia coli and Bacillus subtilis. asm.orgnih.gov For instance, the synthesis of γ-glutamyltyrosine methyl ester has been achieved using GGT from E. coli K-12 with L-glutamine as the donor and L-tyrosine methyl ester as the acceptor. asm.org

A significant challenge in GGT-catalyzed synthesis is the formation of by-products, including the hydrolysis product (glutamic acid) and autotranspeptidation products (e.g., γ-glutamylglutamine). nih.govresearchgate.net One innovative strategy to overcome this involves using D-glutamine as the γ-glutamyl donor. While bacterial GGT can utilize D-glutamine as a donor, the subsequent by-product reactions are minimized, leading to a dramatic increase in the yield of the desired γ-D-glutamyl dipeptide and simplifying purification. nih.govasm.org

| γ-Glutamyl Donor | Primary Product | Major By-products | Final Yield of γ-Glutamyl-Taurine | Key Advantage |

|---|---|---|---|---|

| L-Glutamine (L-Gln) | γ-L-Glutamyl-Taurine | γ-Glutamylglutamine, γ-Glutamyl-γ-glutamyltaurine | ~25% | Utilizes natural amino acid. |

| D-Glutamine (D-Gln) | γ-D-Glutamyl-Taurine | Minimal by-product formation. | ~71% | Higher yield and simplified purification. |

Complexing Co-Protection Strategies in Peptide Synthesis

Traditional peptide synthesis relies on the use of temporary protecting groups for reactive functionalities on amino acid side chains to prevent unwanted side reactions. peptide.com An advanced alternative involves the use of metal complexes for the temporary protection and stereochemical control of amino acids.

Chiral Nickel(II) complexes have emerged as powerful tools for the asymmetric synthesis of non-standard α-amino acids from simple precursors like glycine. nih.govresearchgate.net This methodology utilizes a Ni(II) complex of a Schiff base formed between glycine (or alanine) and a chiral ligand, often derived from proline. nih.govresearchgate.netresearchgate.net The planar geometry of the complex rigidly holds the glycine molecule, while the chiral ligand effectively shields one face of the molecule.

This setup serves as a "chiral glycine equivalent" where the α-carbon is activated for deprotonation by a base. The resulting nucleophilic carbanion can then be reacted with various electrophiles, such as alkyl halides, in a highly diastereoselective manner. nih.govresearchgate.netacs.org After the alkylation step, the newly synthesized amino acid can be liberated from the complex by treatment with acid, and the chiral auxiliary can be recovered. researchgate.net

While this method is primarily used for synthesizing α-substituted α-amino acids, it provides a strategic route to glutamic acid derivatives needed for dipeptide synthesis. By choosing an appropriate electrophile, a protected precursor to the glutamic acid side chain can be introduced at the α-position of the complexed glycine. This approach offers several advantages:

Co-protection : The Ni(II) complex simultaneously protects the α-amino and α-carboxyl groups of the glycine backbone.

Stereocontrol : The chiral ligand directs the incoming electrophile, ensuring high stereochemical purity in the final product.

Versatility : A wide range of side chains can be introduced, allowing for the synthesis of various tailor-made amino acids. nih.govresearchgate.net

This strategy allows for the enantiopure synthesis of a glutamic acid precursor, which can then be deprotected and coupled with tyrosine using standard peptide synthesis techniques to form the desired γ-L-glutamyl dipeptide, with the γ-carboxyl group being selectively activated for coupling.

| Feature | Description | Relevance to Dipeptide Synthesis |

|---|---|---|

| Core Structure | Ni(II) complex of a Schiff base between an amino acid (e.g., glycine) and a chiral ligand (e.g., proline-derived). | Provides a robust template for building amino acid structures. |

| Functionality | Acts as a chiral auxiliary, protecting the backbone and directing stereoselective alkylation at the α-carbon. | Enables the synthesis of enantiomerically pure glutamic acid precursors. |

| Process | 1. Complex formation. 2. Base-mediated alkylation. 3. Acid-mediated decomposition to release the amino acid. | A strategic pathway to obtain a key building block for γ-glutamyl-tyrosine. |

| Outcome | High yields and high diastereoselectivity (>95% de) for the synthesized amino acid. | Ensures the stereochemical integrity of the final dipeptide. |

Challenges and Innovations in Dipeptide Synthesis for Research Applications

The synthesis of dipeptides, particularly those containing polyfunctional amino acids like glutamic acid, is fraught with challenges that researchers continuously seek to overcome through innovative strategies.

Key Challenges:

Racemization : The activation of the carboxyl group for peptide bond formation can lead to racemization at the α-carbon, especially in chemical synthesis methods, compromising the stereochemical purity of the final product. nih.gov

Purity and By-products : Achieving high purity is critical for research applications. Incomplete reactions, side reactions, and the presence of coupling reagents and deprotection scavengers complicate the purification process. mtoz-biolabs.com

Sustainability and "Green" Chemistry : Traditional solid-phase peptide synthesis (SPPS) is often criticized for its poor atom economy and heavy reliance on hazardous solvents (like dimethylformamide, DMF) and excess reagents, generating significant chemical waste. mtoz-biolabs.com

Innovations in Dipeptide Synthesis:

Chemo-enzymatic Peptide Synthesis (CEPS) : As discussed, using enzymes like GGT or other hydrolases offers a greener, highly selective alternative. The mild, aqueous conditions prevent racemization and minimize the need for side-chain protecting groups. nih.gov

Advanced Reaction Media : To improve the solubility of substrates and enhance enzyme stability, researchers are exploring novel reaction media, such as frozen aqueous solutions and ionic liquids, which have been shown to increase peptide yields. nih.gov

Flow Chemistry : The application of continuous flow technology to peptide synthesis allows for better control over reaction parameters, reduced reaction times, and improved safety and scalability. It can also minimize side reactions like aspartimide formation.

Microwave-Assisted Synthesis : The use of microwave irradiation can accelerate coupling and deprotection steps in SPPS, leading to higher yields and purity in shorter timeframes. mtoz-biolabs.com

Engineered Enzymes : Advances in genetic engineering allow for the modification of existing enzymes to enhance their stability, alter their substrate specificity, or improve their catalytic efficiency for synthesizing specific dipeptide targets. researchgate.net

These innovations are paving the way for more efficient, sustainable, and cost-effective methods for producing high-purity dipeptides like γ-glutamyl-tyrosine for a wide array of research applications. mtoz-biolabs.com

Analytical Techniques for Comprehensive Profiling and Quantitation

Liquid Chromatography (LC) Based Separations

Liquid chromatography is a cornerstone technique for the analysis of peptides. The choice of a specific LC method depends on the required resolution, speed, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Coupled with Detectors (UV/Vis, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of peptides. For compounds containing aromatic amino acid residues like tyrosine, UV-Visible (UV/Vis) or Diode-Array Detectors (DAD) are particularly effective. The phenolic side chain of tyrosine possesses a chromophore that absorbs UV light, typically with a maximum absorbance around 275-280 nm.

The principle of HPLC-DAD involves passing a sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. As the separated components elute from the column, they pass through the DAD, which measures the absorbance of light across a range of wavelengths simultaneously. This provides a three-dimensional dataset of absorbance, wavelength, and time, which can be used to identify and quantify the target analyte and assess peak purity.

While a specific, formally validated HPLC-DAD method for alpha-Glutamyltyrosine is not extensively detailed in the literature, a representative method can be constructed based on established protocols for tyrosine-containing peptides.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | Linear gradient from 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Detection | DAD, monitoring at 280 nm |

| Injection Volume | 10-20 µL |

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix. Instead, it relies on the partitioning of a solute between two immiscible liquid phases. The stationary liquid phase is held in a coil by a strong centrifugal force, while the mobile liquid phase is pumped through it. This technique is particularly useful for the preparative separation and purification of natural products and synthetic compounds, as it avoids irreversible adsorption onto a solid support.

While there is a lack of specific published applications of HSCCC for the separation of alpha-Glutamyltyrosine, the technique has been successfully applied to the separation of various peptides. The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation and is determined by the partition coefficient (K) of the target compound. For peptides, aqueous two-phase systems are often employed. The versatility of HSCCC suggests its potential applicability for the purification of alpha-Glutamyltyrosine from complex mixtures, particularly on a preparative scale.

Mass Spectrometry (MS) Based Detection and Structural Characterization

Mass spectrometry is an indispensable tool for the analysis of peptides, providing high sensitivity and specificity, as well as structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. In ESI, a liquid sample is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte.

For alpha-Glutamyltyrosine, ESI would typically produce a protonated molecule, [M+H]+, in positive ion mode. The high sensitivity of ESI-MS allows for the detection of low concentrations of the dipeptide in complex biological samples. The accurate mass of the protonated molecule can be determined using high-resolution mass spectrometers, which aids in confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected in the first stage of the mass spectrometer, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed in the second stage. The fragmentation pattern is characteristic of the precursor ion's structure.

The fragmentation of peptides in MS/MS, typically through collision-induced dissociation (CID), primarily occurs at the peptide bonds, leading to the formation of b- and y-ions. For alpha-Glutamyltyrosine ([M+H]+), the expected fragmentation would involve cleavage of the amide bond between the glutamic acid and tyrosine residues.

Expected Fragmentation of alpha-Glutamyltyrosine:

Precursor Ion ([M+H]+): m/z 311.12

b-ion (from the N-terminus): Cleavage of the peptide bond would result in a fragment corresponding to the protonated glutamic acid residue (m/z 130.05).

y-ion (from the C-terminus): The corresponding y-ion would be the protonated tyrosine residue (m/z 182.08).

Other characteristic fragments: Loss of water (H₂O) or ammonia (NH₃) from the precursor or fragment ions can also be observed. The tyrosine side chain can also undergo specific fragmentation.

By analyzing the masses of these fragment ions, the amino acid sequence and structure of the dipeptide can be unequivocally confirmed.

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z | Fragment Type |

|---|---|---|---|

| 311.12 | Glutamic acid immonium ion | 102.05 | a-ion related |

| Protonated Glutamic acid | 130.05 | b-ion | |

| Protonated Tyrosine | 182.08 | y-ion | |

| Tyrosine side chain fragment | 136.08 | y-ion related (loss of COOH) |

Quadrupole Time-of-Flight (QToF) Mass Spectrometry in Metabolomics

Quadrupole Time-of-Flight (QToF) mass spectrometry, often coupled with liquid chromatography (LC), is a powerful tool for the analysis of metabolites, including dipeptides like alpha-Glutamyltyrosine. nih.gov This hybrid mass spectrometry technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov

The quadrupole component can be used to select a specific precursor ion, in this case, the molecular ion of alpha-Glutamyltyrosine. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the high-resolution time-of-flight mass analyzer. nih.gov This process, known as tandem mass spectrometry (MS/MS), provides structural information that is crucial for the unambiguous identification of the compound. The high mass accuracy and resolution of the QToF analyzer allow for the precise determination of the elemental composition of both the precursor and fragment ions, further enhancing confidence in identification.

In metabolomics studies, LC-QToF-MS allows for the sensitive and specific detection of a wide range of compounds in complex mixtures. For gamma-glutamyl peptides, LC-MS-based assays have been established for their characterization in biological samples like blood plasma and liver. frontiersin.org While specific fragmentation patterns for alpha-Glutamyltyrosine are not extensively detailed in the provided search results, the general principle of using MS/MS to differentiate isomers is well-established. For instance, fast atom bombardment tandem mass spectrometry (FAB-MS/MS) has been shown to clearly distinguish between natural gamma-glutamyl peptides and their synthetic alpha-glutamyl counterparts based on their fragmentation patterns. tandfonline.com

Table 1: Key Features of QToF Mass Spectrometry for alpha-Glutamyltyrosine Analysis

| Feature | Description | Relevance to alpha-Glutamyltyrosine |

| High Mass Resolution | The ability to distinguish between ions with very similar mass-to-charge ratios. | Enables accurate mass measurement for confident elemental composition determination. |

| High Mass Accuracy | The closeness of the measured mass to the true mass. | Crucial for differentiating between isobaric compounds and confirming molecular formulas. |

| MS/MS Capability | Allows for the fragmentation of selected ions to obtain structural information. | Essential for distinguishing alpha-Glutamyltyrosine from its gamma-linked isomer. |

| High Sensitivity | The ability to detect low concentrations of an analyte. | Important for quantifying endogenous levels of alpha-Glutamyltyrosine in biological samples. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed structural information about molecules in solution. amanote.comresearchgate.net It is particularly valuable for distinguishing between isomers, such as alpha- and gamma-Glutamyltyrosine. oup.com The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) in a molecule are highly sensitive to their local chemical environment.

The key distinction between the alpha and gamma isomers lies in the linkage of the glutamyl residue. In alpha-Glutamyltyrosine, the tyrosine is attached to the alpha-carboxyl group of the glutamic acid, whereas in the gamma isomer, it is attached to the gamma-carboxyl group. This difference in connectivity leads to distinct chemical shifts for the protons and carbons within the glutamyl moiety, particularly the alpha-carbon and the protons attached to it.

While specific NMR data for alpha-Glutamyltyrosine was not found in the provided search results, studies on related glutamyl dipeptides have demonstrated the utility of NMR for isomer differentiation. For example, the chemical shifts of the alpha-proton of the N-terminal glutamic acid residue differ significantly between alpha- and gamma-glutamyl dipeptides. tandfonline.com

Table 2: Expected ¹H NMR Chemical Shift Differences Between alpha- and gamma-Glutamyl Dipeptides

| Proton | Expected Chemical Shift Range in alpha-Isomer (ppm) | Expected Chemical Shift Range in gamma-Isomer (ppm) | Rationale for Difference |

| Glutamyl α-H | Downfield shift | Upfield shift | The alpha-proton in the alpha-isomer is adjacent to the newly formed amide bond, leading to greater deshielding compared to the gamma-isomer where the amide bond is further away. |

| Glutamyl β-H₂ | Minor differences expected | Minor differences expected | Less affected by the position of the amide linkage compared to the alpha-proton. |

| Glutamyl γ-H₂ | Upfield shift | Downfield shift | In the gamma-isomer, these protons are adjacent to the amide bond, leading to a downfield shift. |

Note: The exact chemical shifts are dependent on the solvent, pH, and temperature.

Integrated Multi-Omics Methodologies for Metabolic Investigations

The study of alpha-Glutamyltyrosine and its role in biological systems can be significantly enhanced by employing integrated multi-omics methodologies. These approaches combine data from different "omics" platforms, such as transcriptomics, proteomics, and metabolomics, to provide a more holistic understanding of metabolic pathways and their regulation. taylorfrancis.com

Alpha-Glutamyltyrosine is a product of protein catabolism and is involved in the gamma-glutamyl cycle, which is central to glutathione (B108866) metabolism. nih.gov Multi-omics studies focused on glutathione metabolism can provide indirect but valuable information about the context in which alpha-Glutamyltyrosine levels might change. For example, an integrated analysis of the metabolome and transcriptome could reveal correlations between the expression of genes encoding proteases and the levels of dipeptides like alpha-Glutamyltyrosine. mdpi.com

Recent research has utilized multi-omics approaches to investigate the broader context of glutathione metabolism in various biological contexts, such as cancer and aging. frontiersin.orgnih.govescholarship.orgresearchgate.net For instance, a multi-omics approach in neuroblastoma cells integrated transcriptome and metabolome data to understand the metabolic program associated with the expression of the LIN28B protein, revealing changes in metabolites related to the glutathione pathway. nih.govresearchgate.net While these studies may not specifically report on alpha-Glutamyltyrosine, they demonstrate the power of these integrated methodologies to uncover complex metabolic regulations. By simultaneously measuring changes in gene expression, protein abundance, and metabolite levels, researchers can construct detailed models of metabolic networks and identify key regulatory points that may influence the production or degradation of alpha-Glutamyltyrosine.

Table 3: Application of Multi-Omics to the Study of alpha-Glutamyltyrosine

| Omics Platform | Data Provided | Potential Insights for alpha-Glutamyltyrosine |

| Transcriptomics | Gene expression levels | Identification of differentially expressed genes for enzymes involved in protein turnover and the gamma-glutamyl cycle under different conditions. |

| Proteomics | Protein abundance and post-translational modifications | Quantification of key enzymes (e.g., proteases, gamma-glutamyl transferase) that directly influence the levels of alpha-Glutamyltyrosine. |

| Metabolomics | Comprehensive profile of small molecules | Direct quantification of alpha-Glutamyltyrosine and related metabolites (e.g., glutamic acid, tyrosine, glutathione) to map metabolic fluxes. |

| Integrated Analysis | Correlation and network analysis of multi-level data | Elucidation of the regulatory networks controlling the synthesis and degradation of alpha-Glutamyltyrosine and its role in broader metabolic pathways. |

Metabolic Interconnections and Biochemical Pathways

Integration into Amino Acid Metabolism

As a product of protein digestion or catabolism, alpha-Glutamyltyrosine is a short-lived intermediate that is further processed into its constituent amino acids, which then enter their respective metabolic pathways. hmdb.casigmaaldrich.com

The hydrolysis of alpha-Glutamyltyrosine releases free tyrosine. This links the dipeptide directly to the catabolic pathway of tyrosine, a semi-essential amino acid. nih.govcreative-proteomics.com Once released, tyrosine can be degraded through a series of enzymatic reactions. The initial step involves transamination, catalyzed by tyrosine transaminase, to form p-hydroxyphenylpyruvate. wikipedia.org Subsequent steps lead to the formation of fumarate (B1241708) and acetoacetate (B1235776). wikipedia.orgyoutube.com Fumarate is an intermediate of the tricarboxylic acid (TCA) cycle, while acetoacetate is a ketone body that can be converted to acetyl-CoA and subsequently oxidized by the TCA cycle. wikipedia.org

Research into parenteral nutrition has highlighted the role of γ-L-glutamyl-L-tyrosine as a soluble source of tyrosine, confirming its in vivo hydrolysis to release tyrosine for cellular use. nih.govnih.gov This demonstrates a direct metabolic link, where the administration of the dipeptide effectively supplements the body's pool of free tyrosine, which is crucial for protein synthesis and the production of catecholamines and thyroid hormones. nih.govcreative-proteomics.com

The second component of alpha-Glutamyltyrosine, glutamate (B1630785), holds a central position in nitrogen metabolism and serves as a key link between amino acid metabolism and central carbon metabolism. creative-proteomics.comnih.govyoutube.com Upon its release from the dipeptide, glutamate can enter several metabolic routes.

A primary pathway is its conversion to α-ketoglutarate, a key intermediate in the TCA cycle. creative-proteomics.comyoutube.com This conversion can be catalyzed by glutamate dehydrogenase through oxidative deamination or by various transaminases. creative-proteomics.comnih.gov The production of α-ketoglutarate from glutamate provides an anaplerotic substrate for the TCA cycle, replenishing cycle intermediates and supporting cellular energy production. creative-proteomics.com Conversely, α-ketoglutarate can be reductively aminated to synthesize glutamate, highlighting the reversible and central nature of this connection. youtube.comnih.gov Glutamate also serves as a nitrogen donor for the synthesis of other non-essential amino acids and is a precursor for the antioxidant glutathione (B108866). nih.govnih.gov

Involvement in the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a crucial pathway for the synthesis and degradation of glutathione (γ-glutamylcysteinylglycine) and is implicated in amino acid transport across cell membranes. wikipedia.orgmdpi.comnih.gov

Alpha-Glutamyltyrosine is a type of γ-glutamyl amino acid, which are key intermediates in the catabolic arm of the gamma-glutamyl cycle. researchgate.net The cycle's primary catabolic enzyme, γ-glutamyl transpeptidase (GGT), is located on the outer surface of cell membranes. nih.gov GGT initiates the breakdown of extracellular glutathione by transferring its γ-glutamyl moiety to an acceptor, which can be an amino acid (like tyrosine), a peptide, or water. wikipedia.orgmdpi.com

When tyrosine acts as the acceptor, the product is γ-glutamyltyrosine. researchgate.net This reaction is a critical step in glutathione turnover, allowing the cell to reclaim the constituent amino acids of glutathione. mdpi.comnih.gov The remaining part of the glutathione molecule, cysteinylglycine, is further broken down by dipeptidases into cysteine and glycine. mdpi.com

The gamma-glutamyl cycle has been proposed as a mechanism for transporting amino acids into cells. nih.gov In this model, GGT facilitates the binding of an extracellular amino acid, such as tyrosine, to the γ-glutamyl group from glutathione. The resulting γ-glutamyl-amino acid, including γ-glutamyltyrosine, is then transported into the cell. Inside the cell, the amino acid is released from the γ-glutamyl carrier, becoming available for protein synthesis or other metabolic processes. nih.govresearchgate.net The remaining 5-oxoproline (derived from the γ-glutamyl moiety) is converted back to glutamate in an ATP-dependent reaction, completing the cycle and allowing for the re-synthesis of glutathione. mdpi.com This process represents an important pathway for the salvage and re-utilization of amino acids. mdpi.com

Regulation by and Association with Specific Enzymes

The metabolism of alpha-Glutamyltyrosine is governed by specific enzymes that catalyze its formation and breakdown. The central enzyme in the metabolism of extracellular γ-glutamyl peptides is γ-glutamyl transpeptidase (GGT). wikipedia.orgnih.gov

GGT is a membrane-bound enzyme that exhibits both hydrolytic and transpeptidase activities. mdpi.comnih.gov It catalyzes the transfer of the γ-glutamyl group from donors like glutathione to acceptors such as amino acids, resulting in the formation of γ-glutamyl amino acids like alpha-Glutamyltyrosine. mdpi.comnih.gov GGT also catalyzes the hydrolysis of these dipeptides, releasing glutamate and the free amino acid. nih.gov Studies have demonstrated that the in vivo breakdown of intravenously administered γ-L-glutamyl-L-tyrosine to yield free tyrosine is dependent on GGT activity. nih.gov This was confirmed in experiments where pretreatment with a potent GGT inhibitor, acivicin (B1666538), prevented the rise in plasma tyrosine levels following γ-glutamyltyrosine injection. nih.gov

The table below summarizes the key enzymes associated with the metabolic pathways of alpha-Glutamyltyrosine.

| Enzyme | Role in Relation to alpha-Glutamyltyrosine Metabolism | Pathway |

| γ-Glutamyl Transpeptidase (GGT) | Catalyzes the formation of α-Glutamyltyrosine from glutathione and tyrosine; also catalyzes its hydrolysis to glutamate and tyrosine. nih.govmdpi.comnih.gov | Gamma-Glutamyl Cycle |

| γ-Glutamylcyclotransferase | Involved in the intracellular breakdown of γ-glutamyl amino acids (not glutathione specific), releasing the amino acid and 5-oxoproline. mdpi.com | Gamma-Glutamyl Cycle |

| Tyrosine Transaminase | Catalyzes the first step in the degradation of tyrosine released from α-Glutamyltyrosine hydrolysis. wikipedia.org | Amino Acid Catabolism |

| Glutamate Dehydrogenase (GDH) | Catalyzes the oxidative deamination of glutamate (released from α-Glutamyltyrosine) to α-ketoglutarate. creative-proteomics.com | Amino Acid Catabolism / TCA Cycle |

| Glutamate-Oxaloacetate Transaminase (GOT) | Catalyzes the reversible transamination of glutamate to α-ketoglutarate. nih.gov | Amino Acid Metabolism |

| Glutamate-Pyruvate Transaminase (GPT) | Catalyzes the reversible transamination of glutamate to α-ketoglutarate. nih.gov | Amino Acid Metabolism |

Influence of Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and cardiovascular function. While various peptides are known to inhibit ACE activity, the specific interaction between alpha-Glutamyltyrosine and this enzyme is not extensively documented in publicly available research.

Studies on related dipeptides have provided some insights. For instance, research on food-derived tyrosine-containing dipeptides has explored their potential to inhibit ACE. One study identified that the dipeptide Glu-Tyr (EY) exhibits a noncompetitive inhibition pattern against ACE. However, this research did not specify whether the alpha or gamma isomer of glutamyltyrosine was used. Given the context of food-derived peptides, it is plausible that this refers to the more commonly occurring gamma-glutamyltyrosine.

Further research is required to specifically elucidate the inhibitory or modulatory effects of alpha-Glutamyltyrosine on angiotensin-converting enzyme and to determine its potential role in cardiovascular regulation.

Metabolic Adaptation to Environmental Factors

The metabolic profile of organisms, including the levels of specific dipeptides, can be significantly altered by environmental stressors. The following sections explore the documented responses involving alpha-Glutamyltyrosine to conditions of low oxygen and nutrient deficiency.

Response to Hypoxic Stress (e.g., Altitude Exposure)

Hypoxia, or a deficiency of oxygen in the tissues, triggers a complex cascade of metabolic adaptations. These changes are largely orchestrated by the hypoxia-inducible factors (HIFs), which regulate the expression of genes involved in processes such as glycolysis and angiogenesis.

Current metabolomic studies on the cellular response to hypoxia have identified shifts in various metabolites, including amino acids and their derivatives. For example, under hypoxic conditions, changes in the levels of certain gamma-glutamyl peptides, such as gamma-glutamylalanine, have been observed and are considered potential markers of oxidative stress. However, there is currently a lack of direct scientific evidence specifically identifying a role for alpha-Glutamyltyrosine in the metabolic response to hypoxic stress. Further targeted metabolomic analyses are needed to determine if this dipeptide is involved in the cellular adaptation to low oxygen environments.

Impact of Nutrient Deficiency (e.g., Magnesium) on Accumulation in Plants

Magnesium is an essential macronutrient for plants, playing a critical role in photosynthesis and various enzymatic reactions. Magnesium deficiency is a significant agricultural issue that leads to a range of physiological and metabolic changes in plants.

One of the key responses of plants to magnesium deficiency is the alteration of their amino acid and peptide profiles. Research has shown that a lack of magnesium can lead to the accumulation of various amino acids and their derivatives in plant tissues. Specifically, studies on magnesium-deficient plants have reported the accumulation of gamma-glutamyltyrosine. While this points to a role for glutamyl-tyrosine dipeptides in the plant's response to magnesium stress, there is no specific data available from the reviewed literature confirming the accumulation of the alpha-Glutamyltyrosine isomer under these conditions. Comprehensive metabolomic studies that differentiate between the alpha and gamma isomers are necessary to clarify the specific impact of magnesium deficiency on alpha-Glutamyltyrosine levels in plants.

Below is a table summarizing the findings on the accumulation of related compounds under magnesium deficiency in plants.

| Plant Species | Tissue | Compound Investigated | Observation under Magnesium Deficiency |

| Various | Leaves | Amino Acids | General Accumulation |

| Various | Leaves | gamma-Glutamyltyrosine | Accumulation Reported |

| Various | Leaves | alpha-Glutamyltyrosine | No Data Available |

Biochemical Functions and Biological Activities in Model Systems

Antioxidant Properties and Oxidative Stress Modulation

Alpha-Glutamyltyrosine, a dipeptide composed of glutamic acid and tyrosine, is anticipated to possess antioxidant properties due to the characteristics of its constituent amino acids and the nature of similar γ-glutamyl peptides. The antioxidant activity of peptides is often attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), chelate pro-oxidative metal ions, and scavenge harmful free radicals. mdpi.com

The primary mechanisms by which antioxidants counteract free radicals include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). semanticscholar.org In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. In the SET mechanism, the antioxidant donates an electron to the free radical to neutralize it.

Research on structurally related γ-glutamyl peptides, such as γ-glutamyl-tryptophan (γ-EW), has demonstrated significant free radical-scavenging activity. mdpi.com Studies have shown that such peptides can effectively scavenge various types of radicals, indicating their potential to mitigate oxidative stress. mdpi.com The antioxidant capacity of a peptide is heavily influenced by its amino acid composition. mdpi.com The tyrosine residue in alpha-Glutamyltyrosine, with its phenolic hydroxyl group, is a known potent hydrogen donor, which is a key feature for radical scavenging activity.

Reported Scavenging Activities of a Structurally Related γ-Glutamyl Peptide (γ-EW)

| Free Radical Species | Scavenging Effect | Reference EC50 Value (mg/mL) |

|---|---|---|

| DPPH• (2,2-diphenyl-1-picrylhydrazyl) | High | 0.2999 |

| ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | High | 0.0677 |

| O2•− (Superoxide anion) | Moderate | 5.99 |

Quantum chemical methods and machine learning algorithms have emerged as powerful tools for predicting the antioxidant capacity of molecules, including peptides, based on their structure. nih.gov These computational approaches can significantly expedite the discovery and characterization of novel antioxidants by avoiding time-consuming and resource-intensive biochemical assays. nih.govunito.it

These predictive models work by calculating various molecular descriptors and reactivity indices that are correlated with antioxidant activity. For instance, Density Functional Theory (DFT) is a quantum chemical method used to compute properties such as: cyberleninka.ru

Bond Dissociation Energy (BDE): The energy required to break a bond, which indicates the ease of hydrogen atom donation (relevant to the HAT mechanism).

Ionization Potential (IP): The energy required to remove an electron, which relates to the molecule's capacity for electron donation (relevant to the SET mechanism).

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining the electronic and chemical reactivity of a molecule. cyberleninka.ru

By calculating these parameters for a compound like alpha-Glutamyltyrosine, researchers can predict its feasibility as a radical scavenger. unito.it Machine learning algorithms can then be trained on datasets of compounds with known antioxidant activities and their calculated quantum chemical descriptors to build models that can accurately predict the activity of new, untested compounds. nih.gov

Key Parameters in Quantum Chemical Models for Antioxidant Activity Prediction

| Parameter | Relevance to Antioxidant Mechanism | Method of Calculation |

|---|---|---|

| Bond Dissociation Energy (BDE) | Predicts the ease of hydrogen donation (HAT mechanism). A lower BDE suggests better scavenging activity. | Quantum Mechanics (e.g., DFT) |

| Ionization Potential (IP) | Indicates the capacity for electron donation (SET mechanism). A lower IP suggests better scavenging activity. | Quantum Mechanics (e.g., DFT) |

| HOMO Energy | Relates to the electron-donating ability of the molecule. A higher HOMO energy indicates a better electron donor. | Quantum Mechanics (e.g., DFT) |

| Molecular Electrostatic Potential (MEP) | Identifies the likely sites for electrophilic attack and radical interaction. | Quantum Mechanics (e.g., DFT) |

Sensory Perception Contribution: Kokumi Taste Enhancement

The term "kokumi" is a Japanese descriptor for a taste sensation characterized by continuity, mouthfulness, and thickness. mdpi.com While not a taste itself, kokumi enhances the primary tastes of umami, saltiness, and sweetness. mdpi.comspkx.net.cn Research has identified certain γ-glutamyl peptides, including γ-glutamyl-valine (γ-Glu-Val), as key molecules responsible for imparting this kokumi sensation. spkx.net.cn

The mechanism underlying kokumi taste perception is directly linked to the Calcium-Sensing Receptor (CaSR) present in taste bud cells on the tongue. sciopen.com When kokumi-active peptides like γ-glutamyl peptides are present alongside taste substances such as monosodium glutamate (B1630785) (umami) or sodium chloride (salty), they act as allosteric modulators of the CaSR. sciopen.comsciopen.com This activation of the CaSR in taste cells enhances the perception and prolongs the duration of the primary tastes, leading to a richer and more complex flavor profile. nih.gov

Mechanistic Studies of alpha-Glutamyltyrosine in In Vitro and Non-Human In Vivo Models

The biological activities and biochemical functions of alpha-Glutamyltyrosine, a dipeptide composed of glutamic acid and tyrosine, have been explored in various model systems. These studies provide insights into its metabolic fate, enzymatic interactions, and potential physiological roles. While research specifically focused on alpha-Glutamyltyrosine is somewhat limited, broader studies on gamma-glutamyl peptides offer a framework for understanding its potential mechanisms of action.

Hydrolysis by γ-Glutamyltransferase (GGT)

A key aspect of alpha-Glutamyltyrosine's metabolism involves its interaction with γ-glutamyltransferase (GGT), a cell-surface enzyme crucial for the metabolism of glutathione (B108866) and other γ-glutamyl compounds. mdpi.com In vivo studies in mice have demonstrated that γ-glutamyl amino acids are actively metabolized, particularly in the kidney, a tissue rich in GGT. nih.gov The administration of these compounds leads to a rapid accumulation of glutamate, glutamine, and aspartate in the kidney, indicating that both the hydrolytic and γ-glutamyl transfer reactions catalyzed by GGT are operative. nih.gov This enzymatic action releases the constituent amino acids, suggesting that alpha-Glutamyltyrosine can serve as a biological source of tyrosine and glutamic acid.

Kinetic studies of GGT have shown that the enzyme exhibits broad donor specificity, recognizing the γ-glutamyl portion of the molecule. mdpi.com The rate of hydrolysis is influenced by the electron-withdrawing capacity of the adduct moiety. mdpi.com This suggests that the structure of the tyrosine component of alpha-Glutamyltyrosine would affect the rate at which GGT processes the dipeptide.

Potential Roles in the Nervous System

Given that both glutamate and tyrosine are pivotal molecules in the nervous system, alpha-Glutamyltyrosine is of interest for its potential neurobiological effects. Glutamate is the primary excitatory neurotransmitter, while tyrosine is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine (B1211576) and norepinephrine.

Studies on rat hippocampal slices have shown that γ-glutamyl dipeptides are involved in brain metabolism and that their extracellular concentrations can be regulated by GGT activity. nih.gov For instance, inhibition of GGT with acivicin (B1666538) was found to alter the tissue concentrations and efflux of various γ-glutamyl compounds and related amino acids. nih.gov While this study did not specifically measure alpha-Glutamyltyrosine, it provides a model for how this dipeptide might be handled in the brain. Glutamate uptake and metabolism are critical functions of astrocytes, which play a key role in maintaining glutamate homeostasis and providing precursors for neuronal glutamate synthesis. nih.govnih.gov alpha-Glutamyltyrosine could potentially be taken up by astrocytes and metabolized to provide glutamate and tyrosine for neuronal functions.

In vitro studies using the human neuroblastoma SH-SY5Y cell line have shown that glutamate can induce excitotoxicity, possibly through oxidative damage. nih.gov The potential for alpha-Glutamyltyrosine to modulate such effects, either by influencing glutamate homeostasis or through the antioxidant properties of its tyrosine component, remains an area for further investigation.

Interaction with Receptors and Enzymes

Recent research has highlighted the role of γ-glutamyl peptides as allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor involved in various physiological processes. nih.gov γ-Glutamyl peptides have been shown to be potent taste enhancers and can modulate CaSR function in various tissues. nih.gov This interaction can lead to the inhibition of parathyroid hormone secretion and suppression of intracellular cAMP levels. nih.gov Although alpha-Glutamyltyrosine has not been specifically tested in this context, it is plausible that it could share this mechanism of action with other γ-glutamyl peptides.

Furthermore, some γ-glutamyl dipeptides have been found to exhibit competitive inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net This suggests a potential role for these peptides in the management of type 2 diabetes. The inhibitory potential of alpha-Glutamyltyrosine against DPP-IV has not been reported but represents a viable area for future research.

Immunomodulatory and Anti-inflammatory Potential

The constituent amino acids of alpha-Glutamyltyrosine suggest potential immunomodulatory effects. Glutamine is known to be essential for macrophage function and can influence cytokine production. nih.govnih.gov Dietary glutamine has been shown to enhance the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by lipopolysaccharide-stimulated macrophages in mice. nih.gov Glutamine may modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.gov

Studies on γ-glutamyl peptides have demonstrated anti-inflammatory activities, which may be mediated through the activation of the CaSR. encyclopedia.pub For example, γ-glutamyl valine has been shown to reduce vascular inflammation in both in vitro and in vivo models. encyclopedia.pub

Natriuretic Effects

Natriuretic peptides are hormones that play a crucial role in regulating blood pressure and fluid balance. encyclopedia.pub They exert their effects through various mechanisms, including vasodilation and increased renal excretion of sodium and water. mdpi.comencyclopedia.pub While direct studies on the natriuretic effects of alpha-Glutamyltyrosine are lacking, the broader family of peptides has been investigated for such properties, suggesting a potential avenue for future research into the cardiovascular effects of this dipeptide.

Bioavailability and Metabolism in Animal Models

Studies in rats have explored the use of γ-L-glutamyl-L-tyrosine as a soluble source of tyrosine in total parenteral nutrition (TPN). nih.gov This research demonstrated that the dipeptide could be administered intravenously to normalize plasma tyrosine concentrations and improve the supply of tyrosine to the brain, suggesting its bioavailability and subsequent metabolism to release free tyrosine. nih.gov

Detailed Research Findings in Model Systems

| Model System | Compound | Key Findings | Reference |

| Mouse Kidney (in vivo) | L-γ-[14C]glutamyl-L-2-aminobutyrate | Rapid metabolism and incorporation of label into kidney glutamate, glutamine, and aspartate. | nih.gov |

| Rat Hippocampal Slices (in vitro) | Various γ-glutamyl dipeptides | GGT activity regulates extracellular concentrations of γ-glutamyl peptides and related amino acids. | nih.gov |

| Human Parathyroid Cells (in vitro) | γ-Glutamyl peptides | Allosteric modulation of the calcium-sensing receptor, leading to inhibition of PTH secretion. | nih.gov |

| Mice (in vivo) | Dietary Glutamine | Enhanced cytokine production (TNF-α, IL-1β, IL-6) by macrophages. | nih.gov |

| Rats (in vivo) | γ-L-glutamyl-L-tyrosine | Effective as a soluble source of tyrosine in total parenteral nutrition, normalizing plasma tyrosine levels. | nih.gov |

| Human Aortic Endothelial Cells (in vitro) | γ-Glutamyl valine | Downregulation of inflammatory biomarkers induced by TNF-α. | encyclopedia.pub |

| Atherosclerotic Mouse Model (ApoE-/-) | γ-Glutamyl valine | Reduction in the expression of inflammatory biomarkers in the aorta. | encyclopedia.pub |

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Receptors and Effector Pathways

A significant gap in our current knowledge is the absence of identified specific biological receptors for alpha-Glutamyltyrosine. While some dipeptides are known to exert cell-signaling effects, the mechanisms for alpha-Glutamyltyrosine remain elusive. hmdb.ca Future research must prioritize the identification of its molecular targets to understand its potential signaling capabilities.

Key research questions to address include:

Does alpha-Glutamyltyrosine interact with specific cell surface receptors, such as G protein-coupled receptors (GPCRs) or ion channels?

Could it function as an intracellular signaling molecule, perhaps by allosterically modulating enzyme activity?

What are the downstream effector pathways that are activated or inhibited upon its binding to a target?

Advanced screening techniques, such as high-throughput screening of receptor libraries and chemical proteomics approaches like affinity chromatography-mass spectrometry, will be instrumental. Identifying these receptors and pathways will be the first step in moving beyond its perceived role as a mere metabolic intermediate and uncovering potential roles in cellular communication. The metabolism of related gamma-glutamyl peptides involves enzymes like γ-glutamyltransferase (GGT), but receptor-mediated signaling pathways are yet to be discovered. nih.govnih.gov

Advanced Multi-Omics Data Integration for Holistic Understanding

The complexity of biological systems necessitates a holistic approach. Advanced multi-omics strategies—integrating metabolomics, transcriptomics, proteomics, and genomics—offer a powerful framework for understanding the broader physiological context of alpha-Glutamyltyrosine. frontiersin.org By simultaneously analyzing changes across these molecular layers, researchers can construct comprehensive models of its influence.

Future multi-omics studies could:

Correlate fluctuations in alpha-Glutamyltyrosine levels with genome-wide gene expression changes and protein abundance profiles.

Identify metabolic networks and signaling cascades that are significantly perturbed by changes in the concentration of this dipeptide.

Utilize data from diverse biological samples to build predictive models of its function in health and disease.

For example, multi-omics analyses have proven effective in elucidating complex disease mechanisms, such as identifying dysregulated pathways related to inflammation and metabolism in neurodegenerative conditions. frontiersin.orgnih.gov Applying similar integrated approaches will be critical for mapping the complete interaction network of alpha-Glutamyltyrosine and understanding its systemic effects.

Exploration in Untapped Biological Systems and Organisms

The presence of alpha-Glutamyltyrosine has been documented in a variety of organisms, including the winged bean (Psophocarpus tetragonolobus), yeast (Saccharomyces cerevisiae), and as a component in certain foods like cheese and various meats. nih.govfoodb.cacymitquimica.com This wide distribution suggests potentially conserved or diverse biological roles across different kingdoms of life.

Future research should expand the scope of investigation to previously unexplored biological systems:

Plant Biology: Investigating its role in plant growth, development, and stress responses.

Microbiology: Exploring its function in microbial metabolism, quorum sensing, or as a component of the gut microbiome's metabolic output.

Marine Biology: Searching for its presence and function in marine organisms, which are a source of unique bioactive compounds.

By studying alpha-Glutamyltyrosine in these untapped contexts, researchers may uncover novel biological functions and enzymatic pathways that have been overlooked by focusing solely on mammalian systems.

Innovations in Analytical and Computational Methodologies

Progress in understanding alpha-Glutamyltyrosine is intrinsically linked to our ability to detect, quantify, and model it. Future research will benefit from innovations in both analytical and computational tools.

Analytical Innovations: Current methods like High-Pressure Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for quantification. nih.govnih.gov However, there is a need for techniques with higher sensitivity and spatial resolution. The development of novel biosensors or advanced imaging mass spectrometry could enable real-time tracking of alpha-Glutamyltyrosine dynamics within single cells or tissues, providing unprecedented insights into its localized functions.

Computational Innovations: Molecular modeling and simulation offer a window into the molecular interactions of alpha-Glutamyltyrosine. mdpi.com Future computational studies could involve:

Molecular Dynamics (MD) Simulations: To predict how alpha-Glutamyltyrosine interacts with potential, yet-to-be-discovered receptors or enzymes. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): To model enzymatic reactions involving its synthesis or degradation with high accuracy.

Systems Biology Modeling: To integrate multi-omics data and simulate the systemic impact of this dipeptide on cellular networks.

These advanced methodologies will be crucial for generating and testing new hypotheses regarding the biochemical behavior and physiological roles of alpha-Glutamyltyrosine.

Mechanistic Elucidation of Disease Associations

Preliminary studies have hinted at potential associations between alpha-Glutamyltyrosine and certain diseases. For instance, one prospective study identified a link between serum levels of gamma-Glutamyltyrosine and the risk of glioma. iarc.fr Furthermore, the broader class of γ-glutamyl compounds has been implicated in the pathology of neurodegenerative diseases through the action of transglutaminases, which can cross-link disease-associated proteins. nih.gov

The critical next step is to move from correlation to causation. Future research must focus on elucidating the precise molecular mechanisms underlying these associations. This will involve:

Using cell culture and animal models to investigate whether alpha-Glutamyltyrosine actively contributes to disease pathogenesis or serves merely as a biomarker.

Determining how it might influence processes like oxidative stress, protein aggregation, or inflammatory signaling in a disease context.

Exploring its potential as a diagnostic marker or a target for therapeutic intervention.

A deep mechanistic understanding is essential to translate initial observational findings into clinically relevant knowledge.

Q & A

Q. How to optimize α-glutamyltyrosine extraction protocols for low-abundance samples?

- Answer : Test solid-phase extraction (SPE) cartridges with varying sorbents (C18, hydrophilic-lipophilic balance) and elution solvents. Include protein precipitation (acetonitrile/methanol) to remove interfering macromolecules. Spike-and-recovery experiments quantify extraction efficiency under different pH and temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.